An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-5-nitrobenzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-5-nitrobenzoate is a nitroaromatic compound with potential applications as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. A thorough understanding of its physicochemical properties is essential for its effective use in laboratory and industrial settings. This guide provides a comprehensive overview of the known physicochemical data for methyl 2-methyl-5-nitrobenzoate, detailed experimental protocols for their determination, and a summary of its spectral characteristics.
Physicochemical Properties
The following tables summarize the key physicochemical properties of methyl 2-methyl-5-nitrobenzoate.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | --INVALID-LINK-- |
| Molecular Weight | 195.17 g/mol | --INVALID-LINK-- |
| Appearance | Yellow solid | --INVALID-LINK-- |
| Melting Point | 67.0 to 71.0 °C | --INVALID-LINK-- |
| Boiling Point | 305.4±22.0 °C (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in Methanol | --INVALID-LINK-- |
Table 2: Acid-Base and Partitioning Properties
| Property | Value | Source |
| pKa | Experimental data not readily available. No reliable predicted values found. | N/A |
| logP | Experimental data not readily available. No reliable predicted values found. | N/A |
Spectral Data
The following table summarizes the available spectral data for the structural elucidation of methyl 2-methyl-5-nitrobenzoate.
Table 3: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.52 (s, 1H), 8.05 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 3.93 (s, 3H), 2.65 (s, 3H) | --INVALID-LINK-- |
| ESI-MS | m/z 196 [M+H]⁺ | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.
Synthesis of Methyl 2-methyl-5-nitrobenzoate
This protocol describes the esterification of 2-methyl-5-nitrobenzoic acid.
Workflow for the Synthesis of Methyl 2-methyl-5-nitrobenzoate
Caption: Workflow for the synthesis of methyl 2-methyl-5-nitrobenzoate.
Procedure:
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Suspend 2-methyl-5-nitrobenzoic acid (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
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Slowly add iodomethane (1.1 eq) to the suspension at room temperature with stirring.
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Continue stirring the reaction mixture at room temperature overnight (approximately 12 hours).
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Pour the reaction mixture into water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
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The product can be further purified by recrystallization if necessary.[1]
Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a solid organic compound.
Workflow for Melting Point Determination
Caption: Experimental workflow for melting point determination.
Procedure:
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Ensure the sample of methyl 2-methyl-5-nitrobenzoate is dry and finely powdered.
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Introduce a small amount of the sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.
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Place the capillary tube into a calibrated melting point apparatus.
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Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Determination
This protocol provides a general method for assessing the solubility of an organic compound in various solvents.
Workflow for Solubility Testing
Caption: Logical workflow for solubility determination.
Procedure:
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Place approximately 20 mg of methyl 2-methyl-5-nitrobenzoate into a small test tube.
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Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to the test tube.
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Agitate the mixture vigorously for 1-2 minutes at room temperature.
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Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not at all.
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Record the observation. This can be repeated with gentle heating if the compound's solubility at elevated temperatures is of interest.
¹H NMR Spectroscopy
This protocol describes the acquisition of a proton Nuclear Magnetic Resonance (¹H NMR) spectrum for a solid organic compound.
Workflow for ¹H NMR Spectroscopy
Caption: Experimental workflow for ¹H NMR spectroscopy.
Procedure:
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Dissolve 5-10 mg of methyl 2-methyl-5-nitrobenzoate in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
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Transfer the solution to a standard 5 mm NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
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Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time).
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Process the raw data by applying a Fourier transform, phasing, baseline correction, and referencing the chemical shift scale.
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Integrate the signals to determine the relative number of protons for each resonance.
Infrared (IR) Spectroscopy
This protocol details the acquisition of an Infrared (IR) spectrum for a solid organic compound using the Attenuated Total Reflectance (ATR) technique.
Workflow for ATR-IR Spectroscopy
